3,11-DI(2-Thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-DI(2-Thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: is a complex organic compound that belongs to the class of dibenzo diazepines This compound is characterized by the presence of two thienyl groups attached to a hexahydro-dibenzo diazepinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-DI(2-Thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves the following steps:
Formation of the Dibenzo Diazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo diazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a diketone under acidic conditions.
Introduction of Thienyl Groups: The thienyl groups are introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the dibenzo diazepine core with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction and Cyclization: The final step involves the reduction of the intermediate product followed by cyclization to form the hexahydro-dibenzo diazepinone structure. This can be achieved using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,11-DI(2-Thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: undergoes various types of chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the diazepinone core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the thienyl rings can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Thienyl sulfoxides, thienyl sulfones.
Reduction: Alcohol derivatives of the diazepinone core.
Substitution: Halogenated thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,11-DI(2-Thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is also used in the development of sensors and catalysts.
Wirkmechanismus
The mechanism of action of 3,11-DI(2-Thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Interact with Receptors: Modulate the activity of receptors in the central nervous system, leading to changes in neurotransmitter release and signal transduction.
Affect Cellular Pathways: Influence various cellular pathways, including those involved in cell proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
3,11-DI(2-Thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: can be compared with other similar compounds, such as:
Dibenzo Diazepines: Compounds with similar core structures but different substituents. These include clozapine and olanzapine, which are used as antipsychotic medications.
Thienyl-Substituted Compounds: Compounds with thienyl groups attached to different core structures. These include thienyl-substituted benzodiazepines and thienyl-substituted pyridines.
Uniqueness
The uniqueness of This compound lies in its combination of a dibenzo diazepine core with thienyl substituents, which imparts distinct electronic and steric properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H18N2OS2 |
---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
6,9-dithiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H18N2OS2/c24-17-12-13(18-7-3-9-25-18)11-16-20(17)21(19-8-4-10-26-19)23-15-6-2-1-5-14(15)22-16/h1-10,13,21-23H,11-12H2 |
InChI-Schlüssel |
DWQCXGIDZWLKIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CS4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.